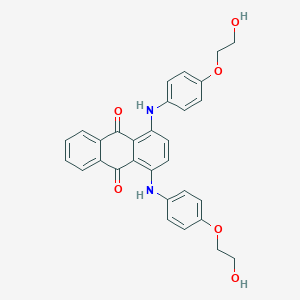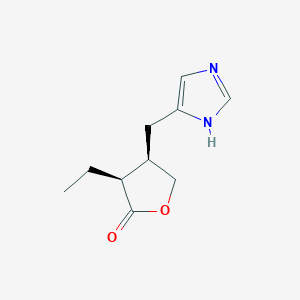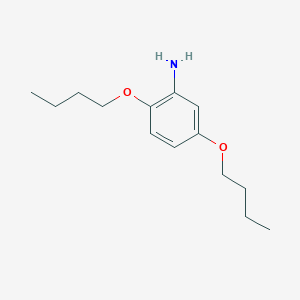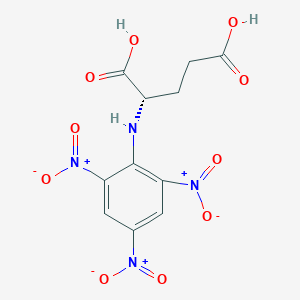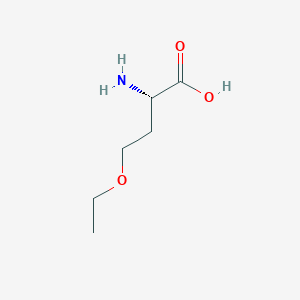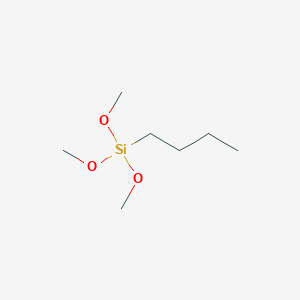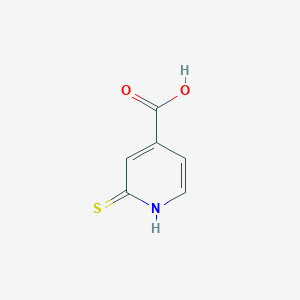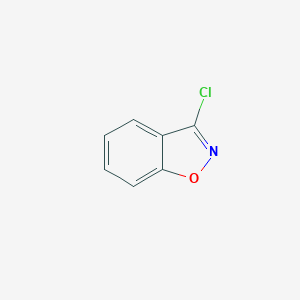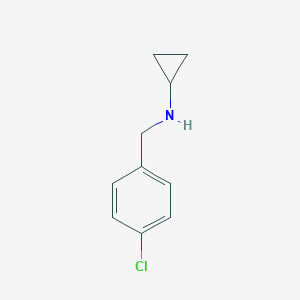
N-(4-Chlorbenzyl)cyclopropanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)cyclopropanamine is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorobenzyl)cyclopropanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-chlorobenzyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
N-(4-Chlorbenzyl)cyclopropanamin: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Moleküle. Seine einzigartige Struktur, die einen Cyclopropanring aufweist, wird oft mit biologischer Aktivität in Verbindung gebracht. In der medizinischen Chemie untersuchen Forscher die Einarbeitung in größere, komplexere Verbindungen, die mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren interagieren können, um deren Aktivität für therapeutische Zwecke zu modulieren .
Landwirtschaft
Im landwirtschaftlichen Sektor können Verbindungen wie This compound zur Synthese neuer Agrochemikalien verwendet werden. Dazu gehören Pestizide oder Herbizide, bei denen die strukturellen Eigenschaften der Verbindung zur Stabilität und Wirksamkeit dieser Mittel beitragen könnten, um Nutzpflanzen vor Schädlingen und Krankheiten zu schützen .
Materialwissenschaft
Die Einarbeitung von This compound in Polymere oder andere Materialien könnte möglicherweise deren physikalische Eigenschaften verändern, wie z. B. Flexibilität, Belastbarkeit oder thermische Stabilität. Die Forschung in der Materialwissenschaft könnte untersuchen, wie diese Verbindung oder Derivate davon verwendet werden können, um neue Materialien mit wünschenswerten Eigenschaften für industrielle Anwendungen zu schaffen .
Umweltwissenschaften
Umweltwissenschaftler könnten This compound auf sein Umweltverhalten und seine Umweltverträglichkeit untersuchen. Dazu gehört das Verständnis seiner Abbauprodukte, möglicher Bioakkumulation und langfristiger Umweltauswirkungen. Solche Forschung ist entscheidend, um die ökologische Sicherheit von Chemikalien zu beurteilen, bevor sie weit verbreitet sind .
Biochemie
In der Biochemie könnte This compound als Baustein für die Synthese von Verbindungen verwendet werden, die natürliche Biomoleküle nachahmen. Dies kann helfen, Enzym-Substrat-Wechselwirkungen zu untersuchen, Stoffwechselwege zu verstehen oder biochemische Assays zu entwickeln .
Pharmakologie
Pharmakologische Studien können This compound zur Entwicklung neuer Medikamentenkandidaten verwenden. Seine Rolle in der Arzneimittelentwicklung könnte entscheidend sein, insbesondere bei der Herstellung von niedermolekularen Medikamenten, die ein Gleichgewicht zwischen Lipophilie und Löslichkeit für optimale Aktivität und Bioverfügbarkeit erfordern .
Chemieingenieurwesen
Im Chemieingenieurwesen kann This compound Gegenstand der Prozessentwicklungsforschung sein. Die Optimierung seiner Synthese, Reinigung und Skalierung der Produktion sind wichtige Bereiche von Interesse. Dies stellt sicher, dass die Verbindung effizient und nachhaltig im industriellen Maßstab hergestellt werden kann .
Analytische Chemie
Analytische Chemiker könnten Methoden entwickeln, um This compound in verschiedenen Matrices zu quantifizieren und zu charakterisieren. Dies ist unerlässlich für die Qualitätskontrolle in Fertigungsprozessen sowie für die Überwachung seines Vorkommens in der Umwelt oder in biologischen Systemen .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXJABFVIDLTSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405957 |
Source


|
| Record name | N-(4-chlorobenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19271-24-0 |
Source


|
| Record name | N-(4-chlorobenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-chlorophenyl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
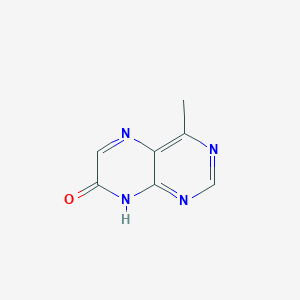
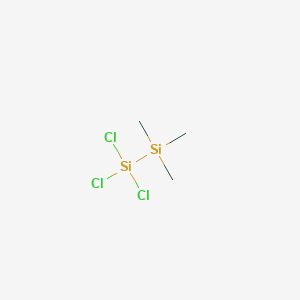
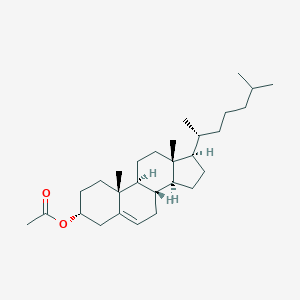
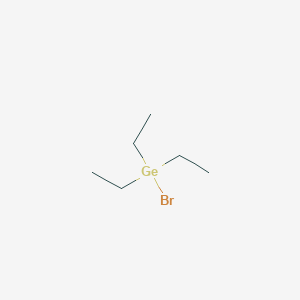
![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)
